4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid
Description
Historical Development and Discovery
The synthesis of this compound was first reported in the early 21st century, with PubChem records indicating its initial registration under CID 683808 on July 7, 2005. Early work focused on optimizing coupling reactions between 4-(trifluoromethyl)aniline and γ-ketoglutaric acid derivatives, leveraging nucleophilic acyl substitution mechanisms. Key milestones include the development of regioselective amidation protocols to minimize byproduct formation, as well as the application of chromatography-free purification techniques using pH-dependent solubility.
Structural elucidation efforts utilized nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm the connectivity of the trifluoromethylphenyl group to the γ-ketobutanoic acid core. X-ray crystallography data, though limited for this specific compound, have been inferred from analogs such as 2-methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid, revealing planar amide linkages and intramolecular hydrogen bonding networks.
Significance in Organic and Medicinal Chemistry
The compound’s strategic incorporation of a trifluoromethyl group (-CF₃) enhances both metabolic stability and target binding affinity through a combination of electronic and steric effects. The strong electron-withdrawing nature of -CF₃ modulates the pKa of the carboxylic acid moiety (predicted ≈3.1), facilitating salt formation under physiological conditions. Comparative studies with non-fluorinated analogs demonstrate a 2–3-fold increase in membrane permeability, attributed to the lipophilic trifluoromethyl group.
In medicinal chemistry, the molecule serves as a versatile intermediate for constructing kinase inhibitors and protease antagonists. The γ-keto acid moiety participates in covalent binding with catalytic lysine residues, as evidenced in studies targeting ATP-binding pockets of protein kinases. Structure-activity relationship (SAR) analyses highlight the critical role of the para-substituted trifluoromethyl group in maintaining optimal van der Waals interactions with hydrophobic enzyme subpockets.
Current Research Landscape and Applications
Recent investigations (2023–2025) have expanded the compound’s utility across multiple domains:
Table 1: Key Applications in Contemporary Research
| Application Area | Mechanism of Action | Reference Compounds |
|---|---|---|
| Enzyme Inhibition | Competitive inhibition of HDAC6 | SAHA derivatives |
| Antibacterial Development | Disruption of FabI enoyl-ACP reductase | Triclosan analogs |
| Prodrug Synthesis | pH-sensitive esterification | Valproic acid conjugates |
Ongoing clinical trials utilize the compound as a building block for third-generation EGFR inhibitors, capitalizing on its ability to bypass T790M resistance mutations. In materials science, its derivatives function as photoacid generators in lithography resins, with quantum yield calculations showing 18–22% efficiency at 248 nm excitation.
Theoretical Foundations in Structure-Based Design
Computational models using density functional theory (DFT) at the B3LYP/6-31G* level provide insights into the compound’s conformational preferences. The lowest-energy conformation features a dihedral angle of 112° between the phenyl ring and keto group, stabilizing charge-transfer interactions. Molecular docking simulations with PARP1 (PDB: 4UND) predict binding energies of −9.2 kcal/mol, driven by hydrogen bonds between the ketone oxygen and Gly863 backbone.
Quantitative structure-property relationship (QSPR) models correlate the compound’s topological polar surface area (TPSA = 75.8 Ų) with blood-brain barrier penetration potential (logBB = −1.3), guiding central nervous system drug development. Machine learning algorithms trained on ChEMBL data predict moderate CYP3A4 inhibition (IC₅₀ = 8.7 μM), necessitating structural optimization for improved pharmacokinetic profiles.
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-4-[4-(trifluoromethyl)anilino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-6-10(17)18/h1-4H,5-6H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSISCPIVCLMNIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 4-(trifluoromethyl)aniline with succinic anhydride to form the corresponding amide.
Oxidation: The resulting amide is then subjected to oxidation to introduce the keto group, forming this compound.
The reaction conditions generally include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like pyridine or triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Additionally, industrial processes may involve more efficient catalysts and solvents to optimize the reaction conditions and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the trifluoromethyl group .
Scientific Research Applications
4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Position Isomers
- 3′-(Trifluoromethyl)succinanilic Acid (CAS: Not specified): This isomer differs in the position of the -CF₃ group on the phenyl ring (meta vs. para).
Halogen-Substituted Derivatives
- 4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic Acid (CAS: 1008018-98-1): Substitution with -Cl and -F groups increases molecular weight (MW: ~323.7 g/mol) and lipophilicity. The dual halogenation may enhance antibacterial activity but could increase toxicity risks .
Heterocyclic Derivatives
- The thiazole moiety may improve kinase inhibition efficacy, as seen in its higher anti-inflammatory activity (72.5% yield) compared to non-heterocyclic analogs .
Boron-Containing Analogs
- 4-Oxo-4-{[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}butanoic Acid (CAS: Not specified, MW: 319.166 g/mol): The boronate ester enables Suzuki-Miyaura cross-coupling, making this compound a valuable intermediate in ADC synthesis. However, the boron group may reduce aqueous solubility compared to the -CF₃ derivative .
Chiral Derivatives
- The (S)-isomer showed superior activity in preliminary screens compared to racemic mixtures .
Structural and Functional Impact Analysis
Table 1: Key Properties of Selected Analogs
Physicochemical Properties
- Solubility : The boronate ester analog has lower aqueous solubility (logP ~2.5) than the target compound (logP ~1.4) due to its hydrophobic boron group .
- Melting Points : Ortho-substituted derivatives (e.g., 2-F in ) exhibit lower melting points (~160°C) than para-substituted analogs (~210°C) due to reduced crystallinity .
Biological Activity
4-Oxo-4-{[4-(trifluoromethyl)phenyl]amino}butanoic acid is a synthetic organic compound with the molecular formula . This compound features a trifluoromethyl group attached to a phenyl ring, which is linked to a butanoic acid moiety via an amide bond. Its unique structure suggests potential biological activities, making it a subject of scientific interest.
- IUPAC Name : 4-oxo-4-[4-(trifluoromethyl)anilino]butanoic acid
- CAS Number : 881987-44-6
- Molecular Weight : 261.1972 g/mol
Synthesis
The synthesis of this compound typically involves:
- Formation of the Amide Bond : Reaction of 4-(trifluoromethyl)aniline with succinic anhydride.
- Oxidation : The resulting amide undergoes oxidation to introduce the keto group.
Common solvents used in the synthesis include dichloromethane and acetonitrile, often with catalysts like pyridine or triethylamine to facilitate reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances lipophilicity, allowing better penetration through biological membranes. The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation.
Enzyme Inhibition Studies
Research indicates that this compound exhibits enzyme inhibition properties, particularly against cyclooxygenase (COX) and lipoxygenases (LOX). In vitro studies have shown moderate inhibition of COX-2 and LOX-5/15, suggesting potential anti-inflammatory effects.
| Enzyme | Inhibition Activity |
|---|---|
| COX-2 | Moderate |
| LOX-5 | Moderate |
| LOX-15 | Moderate |
Cytotoxicity Assays
In cytotoxicity assays against various cancer cell lines, including MCF-7 (breast cancer), this compound demonstrated promising results. The compound's cytotoxic effects were evaluated using standard MTT assays, revealing IC50 values indicative of its potential as an anticancer agent.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 25.3 |
| Hek293 | 32.1 |
Case Studies and Research Findings
- A study explored the interaction between the trifluoromethyl group and enzyme residues, confirming that hydrogen and halogen bonding contribute to enhanced biological activity. The docking studies indicated significant interactions with COX and LOX enzymes, leading to observed inhibition effects .
- Another investigation into organotin(IV) complexes derived from this compound highlighted its biological efficacy, noting that modifications in structure could lead to variations in activity against different biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
